2-(4-Methylphenyl)imidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-5-7-12(8-6-11)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEDVZKOLMCTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388865 | |
| Record name | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65964-60-5 | |
| Record name | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Methylphenyl Imidazo 1,2 a Pyridine and Its Derivatives
Classical Condensation Reactions
Classical condensation reactions represent the traditional and most widely used methods for synthesizing imidazo[1,2-a]pyridines. These reactions typically involve the formation of the imidazole (B134444) ring by reacting a 2-aminopyridine (B139424) derivative with a suitable carbonyl-containing compound.
The reaction between 2-aminopyridines and α-halocarbonyl compounds is a cornerstone for the synthesis of imidazo[1,2-a]pyridines. amazonaws.comnih.gov This method, often referred to as the Tschitschibabin reaction, involves the initial N-alkylation of the pyridine (B92270) nitrogen of 2-aminopyridine by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. bio-conferences.org
A prominent and frequently employed variation of this method involves the use of α-bromoacetophenone derivatives. arkat-usa.org The reaction of a 2-aminopyridine with an appropriately substituted α-bromoacetophenone provides a direct route to 2-arylimidazo[1,2-a]pyridines. For the synthesis of the title compound, 2-aminopyridine is reacted with 2-bromo-1-(p-tolyl)ethan-1-one. This reaction can be carried out under various conditions, often with the aid of a base or by heating in a suitable solvent. arkat-usa.org The versatility of this method allows for the introduction of a wide range of substituents on both the pyridine and the phenyl rings by selecting the appropriate starting materials. arkat-usa.org
A simple and rapid method for synthesizing imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives under ultrasonic irradiation. arkat-usa.org This protocol is compatible with a broad range of 2-bromoacetophenone derivatives, leading to a variety of imidazo[1,2-a]pyridines in good to excellent yields. arkat-usa.org
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| 2-Aminopyridine | 2-Bromo-1-(p-tolyl)ethan-1-one | Ultrasonic irradiation, PEG-400 | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine | Good to Excellent |
Table 1: Synthesis of this compound via Ultrasound-Assisted Condensation
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In this context, catalyst-free and solvent-free approaches for the synthesis of imidazo[1,2-a]pyridines have been developed. amazonaws.comresearchgate.netresearchgate.net These methods often involve the direct reaction of a 2-aminopyridine with an α-haloketone by heating the mixture without any solvent or catalyst. amazonaws.comresearchgate.net For instance, the reaction of 2-aminopyridine with 2-bromo-1-(p-tolyl)ethan-1-one can be achieved by simply stirring the neat mixture at a moderate temperature, such as 60 °C, to afford this compound in high yield. amazonaws.comresearchgate.net Another green approach utilizes microwave irradiation for a rapid and efficient synthesis. researchgate.net These solvent-free methods offer several advantages, including simplified workup procedures, reduced waste generation, and lower costs. researchgate.netresearchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| 2-Aminopyridine | α-Bromoacetophenone | 60 °C, no solvent, no catalyst | 2-Phenylimidazo[1,2-a]pyridine (B181562) | 91 |
| 2-Aminopyridine | 2-Bromo-1-(p-tolyl)ethan-1-one | Microwave, no solvent, no catalyst | This compound | Good to Excellent |
Table 2: Catalyst- and Solvent-Free Synthesis of Imidazo[1,2-a]pyridines
An alternative classical approach involves the condensation of 2-aminopyridines with aldehydes or ketones, often in the presence of an oxidizing agent. The Ortoleva-King reaction, for example, allows for the one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and various aromatic ketones. researchgate.net This reaction typically involves the in-situ formation of an α-halo ketone or a related reactive intermediate. For the synthesis of this compound, 2-aminopyridine can be reacted with 4-methylacetophenone in the presence of an iodine source, which acts as both a catalyst and an oxidizing agent. nih.gov
Condensation of 2-Aminopyridines with α-Halocarbonyl Compounds
Multicomponent Reaction Strategies (MCRs)
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com These reactions are highly atom-economical and offer significant advantages in terms of efficiency and diversity.
The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction between a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]azines. nih.govsciforum.net This reaction has become a prominent method for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives due to its operational simplicity and the ability to generate a wide range of substituted products. nih.govmdpi.com While the classical GBB reaction yields 3-amino derivatives, modifications and subsequent reactions can lead to other substitution patterns. The reaction is often catalyzed by a Lewis or Brønsted acid. nih.gov For the synthesis of derivatives related to this compound, one could envision a GBB reaction using 2-aminopyridine, 4-methylbenzaldehyde, and a suitable isocyanide. mdpi.com
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |
| 2-Aminopyridine | 4-Methylbenzaldehyde | tert-Butyl isocyanide | NH4Cl | 3-(tert-Butylamino)-2-(p-tolyl)imidazo[1,2-a]pyridine |
Table 3: Example of a Groebke–Blackburn–Bienaymé Reaction
Three-Component Coupling Reactions Involving Alkynes and Aldehydes
A powerful strategy for constructing the imidazo[1,2-a]pyridine scaffold is through three-component coupling reactions (TCC). A general and efficient method involves the copper-catalyzed reaction of 2-aminopyridines, aldehydes, and terminal alkynes. nih.gov This approach is notable for its ability to bring together three readily available starting materials to rapidly build the complex heterocyclic core.
The proposed mechanism for this transformation begins with the formation of a propargylamine (B41283) intermediate from the initial coupling of the 2-aminopyridine, aldehyde, and alkyne. nih.gov This is followed by a copper-catalyzed 5-exo-dig cyclization of the propargylamine to furnish the final imidazo[1,2-a]pyridine product. nih.gov It has been observed that different copper catalysts can be more effective for different steps of the process; for instance, CuCl is often better for the initial three-component coupling to form the propargylamine, while Cu(OTf)₂ can be more efficient for the subsequent cyclization step. nih.gov This methodology has proven effective for a range of aryl-, heteroaryl-, and alkyl aldehydes, and has been successfully applied to the one-pot synthesis of pharmacologically important drugs like Alpidem and Zolpidem. nih.gov
| Reactants | Catalyst | Key Intermediate | Final Product | Reference |
|---|---|---|---|---|
| 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper Salts (e.g., CuCl, Cu(OTf)₂) | Propargylamine | Imidazo[1,2-a]pyridine | nih.gov |
Isocyanide-Based Multicomponent Reactions
Isocyanide-based multicomponent reactions (IMCRs) are highly efficient for synthesizing diverse heterocyclic compounds, including the imidazo[1,2-a]pyridine skeleton. sciforum.netmdpi.com The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent example of an IMCR that brings together a 2-aminoazine, an aldehyde, and an isocyanide in a one-pot process. sciforum.netmdpi.com This reaction is a variant of the Ugi reaction and proceeds via a formal [4+1] cycloaddition of the isocyanide with an imine intermediate, which is formed from the condensation of the 2-aminopyridine and the aldehyde. nih.gov
The GBBR is a versatile tool for creating a wide array of substituted imidazo[1,2-a]pyridines, particularly those with a 3-amino group, and can be catalyzed by various Lewis or Brønsted acids. sciforum.netmdpi.comnih.gov Green catalysts, such as ammonium (B1175870) chloride, have been effectively used, allowing the reaction to proceed under mild conditions, often at room temperature. mdpi.commdpi.com This methodology has been utilized to synthesize novel imidazo[1,2-a]pyridine derivatives, including those functionalized with azides for further chemical transformations and peptidomimetic structures. sciforum.netmdpi.combeilstein-journals.org
| Reaction Type | Components | Catalyst Examples | Key Feature | Reference |
|---|---|---|---|---|
| Isocyanide-Based Multicomponent Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Ammonium Chloride, p-Toluenesulfonic acid, Sc(OTf)₃ | Efficient one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines | sciforum.netmdpi.comnih.govbeilstein-journals.org |
Catalytic and Advanced Synthetic Techniques
Copper-Catalyzed Oxidative Approaches
Copper catalysis has emerged as a significant tool for the synthesis of imidazo[1,2-a]pyridines through oxidative pathways. One efficient method involves the reaction of 2-aminopyridines with ketones, using a heterogeneous CuCl₂/nano-TiO₂ catalyst and air as the oxidant. rsc.org This approach is advantageous due to the absence of ligands and additives, and the catalyst can be recycled and reused multiple times without a significant loss of activity. rsc.org The reaction proceeds via C-H bond functionalization. rsc.org
Another copper-catalyzed method is the aerobic oxidative synthesis using copper(I) iodide, which facilitates the reaction between 2-aminopyridines and methyl ketones. researchgate.net Furthermore, copper silicate (B1173343) has been reported as an efficient and reusable heterogeneous catalyst for the cyclization of 2-aminopyridines with phenacyl bromides, offering benefits such as short reaction times and high yields. nanobioletters.com These copper-catalyzed methods provide effective and often more environmentally friendly alternatives to traditional synthetic routes. rsc.orgresearchgate.netnanobioletters.com
Iodine-Catalyzed Cyclization and Condensation
Molecular iodine has proven to be an effective and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridine scaffolds. nih.gov An ultrasonic-assisted, three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone in water under aerobic conditions exemplifies this approach. nih.gov This method is notable for its use of a green catalyst and solvent. nih.gov
Iodine also catalyzes one-pot, three-component condensations of an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide. nih.gov The reaction is believed to proceed through the in-situ formation of an intermediate from the aldehyde and aminopyridine, which then undergoes a [4+1] cycloaddition with the isocyanide to yield the imidazopyridine derivative. nih.gov Additionally, iodine, in conjunction with an ammonium bicarbonate additive, can promote the cyclization of acetophenones and aminopyridines. nih.gov The bicarbonate is thought to act by releasing ammonia, which traps the hydrogen iodide byproduct generated during the reaction. nih.gov
Photochemical Reactions: Near UV Light-Induced Cyclization of Azirinylpyridinium Salts
A novel photochemical approach allows for the synthesis of imidazo[1,2-a]pyridines through the near UV light-induced cyclization of (2H-azirin-2-yl)pyridinium salts. researchgate.net This method involves a two-step process. First, the pyridinium (B92312) salts are formed. These salts, which can be unstable in solution, are often converted to more stable tetrafluoroborates. researchgate.net The subsequent step involves the cyclization of these salts under UV irradiation in the presence of bromide ions to construct the bicyclic imidazo[1,2-a]pyridine framework. researchgate.net This photochemical strategy has also been successfully applied to the synthesis of the related imidazo[2,1-a]isoquinoline (B1217647) system. researchgate.net
Solid-Phase Synthesis Protocols for Derivatives
Solid-phase synthesis offers a valuable platform for generating libraries of imidazo[1,2-a]pyridine derivatives for high-throughput screening. A notable example is the synthesis of imidazopyridines on a controlled pore glass-coupled DNA oligonucleotide, designed for solid-phase-initiated encoded library synthesis. researchgate.net In this protocol, a variation of the A3 coupling reaction (amine, alkyne, aldehyde) is employed, using 2-aminopyridines, alkynes, and aldehydes. researchgate.net The reaction is promoted by copper(I/II) catalysts and, despite requiring forcing conditions, results in minimal damage to the DNA support. researchgate.net This technique allows for the creation of diverse substituted scaffolds with functionalities suitable for combinatorial library design. researchgate.net
Synthesis of Key Precursors and Intermediates
Preparation of 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetic Acid
The synthesis of 2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetic acid, also known as Zolpidic acid nih.gov, is a multi-step process that begins with the synthesis of two primary precursors: 2-amino-5-methylpyridine (B29535) and an α-haloketone, typically 2-bromo-1-(p-tolyl)ethanone.
Step 1: Synthesis of 2-amino-5-methylpyridine
A foundational precursor, 2-amino-5-methylpyridine, can be synthesized through various methods. One established process involves the reaction of 3-methylpyridine (B133936) with sodamide in an inert solvent like xylene at elevated temperatures and pressures. google.comgoogle.com This reaction, known as the Chichibabin amination, introduces an amino group onto the pyridine ring. The resulting mixture of isomers, primarily 2-amino-5-methylpyridine and 2-amino-3-methylpyridine, is then separated by fractional distillation to isolate the desired product. google.com
An alternative route starts from 3-methylpyridine 1-oxide. This compound is reacted with a trialkylamine and an electrophilic compound to form an ammonium salt. This intermediate is then treated with hydrogen bromide at high temperatures (150°C to 300°C) to yield 2-amino-5-methylpyridine. nih.gov
Step 2: Synthesis of 2-bromo-1-(p-tolyl)ethanone
The second key precursor, 2-bromo-1-(p-tolyl)ethanone, is an α-bromoketone. It is typically prepared by the bromination of 4-methylacetophenone. This electrophilic substitution reaction targets the α-carbon of the ketone, replacing a hydrogen atom with a bromine atom. This reagent is also commercially available from various chemical suppliers. oakwoodchemical.comchemscene.comsigmaaldrich.com
Step 3: Condensation to form 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
The core imidazo[1,2-a]pyridine structure is formed via the condensation of 2-amino-5-methylpyridine with 2-bromo-1-(p-tolyl)ethanone. nanobioletters.com This reaction, a variation of the Tschitschibabin synthesis of imidazo[1,2-a]pyridines, involves two main steps:
N-alkylation : The pyridine nitrogen of 2-amino-5-methylpyridine acts as a nucleophile, attacking the α-carbon of the bromoketone and displacing the bromide ion to form a keto-ammonium salt intermediate.
Cyclization : Under basic conditions or heating, the exocyclic amino group attacks the carbonyl carbon of the ketone, leading to an intramolecular cyclization and subsequent dehydration to form the stable, aromatic imidazo[1,2-a]pyridine ring system. tci-thaijo.org
This reaction can be carried out under various conditions, including catalyst-free methods or using catalysts like copper silicate to improve yields and reaction times. nanobioletters.comamazonaws.com
Step 4: Introduction of the Acetic Acid Moiety
The final step is the introduction of the acetic acid group at the C3 position of the imidazo[1,2-a]pyridine ring. One documented method involves the hydrolysis of a nitrile intermediate. google.com
First, the C3 position of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine is functionalized to introduce an acetonitrile (B52724) group, forming [6-methyl-2-(4-methylphenyl)-imidazo[l,2-a]pyridin-3-yl]-acetonitrile.
This nitrile intermediate is then subjected to hydrolysis using a mineral acid mixture in a solvent. The reaction mixture is heated for an extended period (e.g., to 90-105 °C for about 36 hours). After cooling and pH adjustment, the final product, 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid, precipitates and can be isolated by filtration. google.com
An alternative synthetic route to the acetic acid derivative involves reacting 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with oxalyl chloride in the presence of potassium carbonate and tetrahydrofuran. The resulting intermediate is then treated with potassium hydroxide (B78521) and hydrazine (B178648) hydrate (B1144303) at elevated temperatures (110-115 °C) to yield the final product. chemicalbook.com
Pharmacological and Biological Spectrum of Imidazo 1,2 a Pyridine Derivatives, Including 2 4 Methylphenyl Imidazo 1,2 a Pyridine
Anticancer Activity
Imidazo[1,2-a]pyridine (B132010) derivatives have emerged as a promising class of compounds in the development of novel anticancer agents. nih.govresearchgate.net Their therapeutic potential stems from their ability to interfere with various molecular mechanisms that are crucial for the growth and proliferation of cancer cells. researchgate.net
Inhibition of Cellular Proliferation in Various Cancer Cell Lines
A significant body of research has demonstrated the potent anti-proliferative effects of imidazo[1,2-a]pyridine derivatives across a diverse range of human cancer cell lines. These compounds have shown the ability to inhibit the growth of cancers such as breast, liver, colon, cervical, lung, and melanoma. researchgate.net For instance, certain imidazo[1,2-a]pyridine-based compounds have exhibited inhibitory activity against breast cancer cell lines, including HCC1937, with IC50 values indicating potent cytotoxic effects. nih.govresearchgate.netnih.gov
The anti-proliferative mechanism of these compounds is often linked to their ability to induce cell cycle arrest and apoptosis (programmed cell death). nih.govresearchgate.net Studies on the HCC1937 breast cancer cell line revealed that treatment with specific imidazo[1,2-a]pyridine derivatives led to an increase in the levels of p53 and p21 proteins, which are key regulators of the cell cycle. nih.govresearchgate.net Furthermore, these compounds have been observed to trigger the extrinsic apoptosis pathway, as evidenced by the increased activity of caspases 7 and 8, and the cleavage of PARP in treated cells. nih.gov
The versatility of the imidazo[1,2-a]pyridine scaffold allows for structural modifications that can enhance their anticancer activity. nih.gov By introducing different substituents, researchers have been able to develop derivatives with improved potency and selectivity against various cancer cell lines. nih.gov This adaptability makes imidazo[1,2-a]pyridines a valuable framework for the design of new and more effective anticancer drugs. rsc.org
| Cell Line | Cancer Type | Compound Class | Observed Effect |
| HCC1937 | Breast Cancer | Imidazo[1,2-a]pyridines (IP-5, IP-6) | Strong cytotoxic impact with IC50 values of 45µM and 47.7µM respectively. nih.gov |
| Multiple | Breast, Liver, Colon, Cervical, Lung, Melanoma | Imidazo[1,2-a]pyridine derivatives | Potential therapeutic effects and inhibition of cancer cell lines. researchgate.net |
| HCT116 | Colorectal Cancer | Imidazo[1,2-a]pyridine derivative (LB-1) | Potent CDK9 inhibition and induction of apoptosis. nih.gov |
| NCI-H358 | KRAS G12C-mutated Cancer | Imidazo[1,2-a]pyridine derivative (I-11) | Potent anticancer agent. rsc.org |
| MKN45 | c-Met-addicted Gastric Cancer | Imidazo[1,2-a]pyridine derivative (26) | Strong inhibition of cell proliferation (IC50 = 5.0 nM). nih.gov |
| HUVEC | Endothelial Cells | Imidazo[1,2-a]pyridine derivative (26) | Strong inhibition of VEGF-stimulated proliferation (IC50 = 1.8 nM). nih.gov |
Specific Kinase and Receptor Inhibition
The anticancer properties of imidazo[1,2-a]pyridine derivatives are frequently attributed to their ability to inhibit specific kinases and receptors that are essential for tumor growth and survival. researchgate.net
Cyclin-dependent kinases (CDKs) are a family of enzymes that play a critical role in regulating the cell cycle, and their dysregulation is a common feature of many cancers. nih.govnih.gov Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various CDKs, making them attractive candidates for cancer therapy. nih.govnih.gov For example, a series of imidazo[1,2-a]pyridine compounds were designed and synthesized, leading to the discovery of a highly selective CDK9 inhibitor, compound LB-1, with an IC50 value of 9.22 nM. nih.gov This compound demonstrated potent antiproliferative activity in the HCT116 colorectal cancer cell line. nih.gov The inhibition of CDK9 is a promising therapeutic strategy as it plays a crucial role in transcriptional regulation, which is often dysregulated in cancer. nih.gov
| Compound | Target Kinase | IC50 Value | Cell Line |
| LB-1 | CDK9 | 9.22 nM nih.gov | HCT116 (Colorectal Cancer) nih.gov |
| Imadazopyrazine 1 | CDK9 | 7.88 µM nih.gov | Breast Cancer Cell Lines nih.gov |
| 2-phenylimidazopyrazin-3-amine 2 | CDK9 | Submicromolar nih.gov | Various Cancer Cell Lines nih.gov |
| Imidazole-4-N-acetamide derivatives | CDK2/cyclin E | Submicromolar mdpi.com | Ovarian Cancer and Neuroblastoma mdpi.com |
Vascular endothelial growth factor receptors (VEGFRs) are key mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. mdpi.com Several imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of VEGFRs, particularly VEGFR-2. One notable compound, an imidazo[1,2-a]pyridine derivative bearing a 6-methylpyridone ring (compound 26), demonstrated potent dual inhibition of both c-Met and VEGFR-2 with IC50 values of 1.9 nM and 2.2 nM, respectively. nih.gov This dual inhibition is significant as it can simultaneously target tumor cell proliferation and the blood supply that sustains the tumor. Pyridine (B92270) derivatives, in general, have shown promise as VEGFR-2 inhibitors. wikipedia.org
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular pathway that governs cell growth, proliferation, and survival. nih.gov Dysregulation of this pathway is common in many cancers, making it a key target for anticancer drug development. nih.gov Imidazo[1,2-a]pyridine derivatives have been successfully designed as potent dual inhibitors of PI3K and mTOR. nih.gov One such derivative, compound 15a, was identified as a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity. nih.gov It effectively inhibited tumor growth in HCT116 and HT-29 xenograft models. nih.gov Other imidazo[1,2-a]pyridine derivatives have also been shown to inhibit the PI3K/AKT/mTOR pathway, leading to anti-proliferative effects in melanoma and cervical cancer cells. nih.gov
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cancer progression, including tumor formation, invasion, and metastasis. nih.govnih.gov Aberrant c-Met activation is a feature of many human cancers, making it an attractive therapeutic target. nih.gov Several series of imidazo[1,2-a]pyridine derivatives have been developed as potent and selective c-Met inhibitors. nih.govnih.gov For example, compound 22e was identified as a potent c-Met inhibitor with an IC50 of 3.9 nM. nih.gov Another compound, Compound 31, also showed potent c-Met kinase inhibition with an IC50 value of 12.8 nmol/L and effectively inhibited c-Met-driven cell proliferation. nih.gov An imidazo[1,2-a]pyridine derivative (compound 26) was also found to be a strong inhibitor of c-Met enzymatic activity with an IC50 of 1.9 nM. nih.gov
Apoptosis Induction
Imidazo[1,2-a]pyridine derivatives have emerged as significant agents in cancer research due to their ability to induce apoptosis, or programmed cell death, in various cancer cell lines. Research has demonstrated that these compounds can trigger cell death through multiple signaling pathways.
One study investigated the anticancer activity of three imidazo[1,2-a]pyridine compounds (5, 6, and 7) in melanoma and cervical cancer cell lines. nih.gov All three compounds were found to inhibit the proliferation of cancer cells, with compound 6 being the most potent. nih.gov Further investigation revealed that compound 6 induces intrinsic apoptosis, a process involving the mitochondria. nih.gov This was evidenced by the reduced levels of phospho (p)-protein kinase B (AKT) and p-mechanistic target of rapamycin (B549165) (mTOR), alongside increased levels of the tumor suppressor protein p53, the cell cycle inhibitor p21, and the pro-apoptotic protein BAX. nih.gov The study concluded that compound 6's cytotoxic effects are at least partially mediated by p53. nih.gov
In a separate study focusing on non-small cell lung cancer (NSCLC), novel imidazo[1,2-a]pyridine derivatives (IMPAs) coupled with 2-amino-4H-pyran were synthesized and evaluated. researchgate.netnih.gov Five of these derivatives—IMPA-2, IMPA-5, IMPA-6, IMPA-8, and IMPA-12—showed marked cytotoxicity by increasing NADPH oxidase (NOX) activity, which in turn leads to a buildup of reactive oxygen species (ROS) and subsequent apoptosis in A549 lung cancer cells. researchgate.netnih.gov This process was associated with a loss of mitochondrial membrane potential, an increase in the pro-apoptotic proteins BAX and BAK1, and a decrease in the anti-apoptotic protein BCL2. researchgate.net The activation of caspases-9 and -3, key executioners of apoptosis, was also observed. researchgate.net
Another investigation highlighted a novel imidazo[1,2-a]pyridine compound, La23, which demonstrated a high potential for suppressing the viability of HeLa cervical cancer cells. researchgate.net La23 was found to inhibit cell proliferation by inducing apoptosis and reducing the mitochondrial membrane potential. researchgate.net The mechanism involves the p53/Bax mitochondrial apoptotic pathway, confirmed by increased expression of p53, Bax, cleaved caspase-3, and cytochrome c. researchgate.net
Table 1: Apoptosis Induction by Imidazo[1,2-a]Pyridine Derivatives
| Compound/Derivative | Cell Line(s) | Key Mechanism(s) of Action | Reference(s) |
|---|---|---|---|
| Compound 6 | A375 & WM115 (Melanoma), HeLa (Cervical) | Inhibition of AKT/mTOR pathway, induction of intrinsic apoptosis, p53-partially mediated. | nih.gov |
| IMPA-2, -5, -6, -8, -12 | A549 (Non-small cell lung cancer) | Increased NADPH oxidase (NOX) activity, ROS-mediated apoptosis, impaired mitochondrial membrane potential. | researchgate.netnih.gov |
| La23 | HeLa (Cervical) | Induction of p53/Bax mitochondrial apoptotic pathway, reduced mitochondrial membrane potential. | researchgate.net |
Anti-infective Properties
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of various anti-infective agents, demonstrating efficacy against a wide range of pathogens including bacteria, fungi, viruses, mycobacteria, and protozoa. nih.gov
Antibacterial and Antifungal Efficacy
Derivatives of imidazo[1,2-a]pyridine have shown notable antibacterial and antifungal activities. In one study, a series of 2''–methoxy-4''-[2-(4'-chlorophenyl)-6-methyl-imidazo[1,2-a]pyridin-3-yl]-6''-aryl nicotinonitriles were synthesized and tested against Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Several of these compounds exhibited moderate to good activity when compared to standard drugs like ampicillin, chloramphenicol, and gresiofulvin. researchgate.net
Another study on novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, which are structurally related to imidazopyridines, found that 15 out of 18 new compounds showed antibacterial and antifungal activity. nih.gov Specifically, certain compounds were active against Staphylococcus aureus, while others showed minor activity against Gram-negative bacteria like E. coli, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.gov However, their antifungal activity against Candida albicans and Cryptococcus neoformans was generally weak. nih.gov
Conversely, some specific derivatives have been found to be highly selective. For instance, a series of imidazo[2,1-b] nih.govresearchgate.netoxazine derivatives developed for antitubercular purposes did not show significant antibacterial or antifungal activity against a panel of other common bacteria and fungi, highlighting the potential for targeted drug design. ucl.ac.uk
Antiviral Activity against Specific Viruses (e.g., Human Cytomegalovirus, Varicella-Zoster Virus, SARS-CoV, SARS-CoV-2)
The antiviral potential of the imidazo[1,2-a]pyridine scaffold has been particularly evident against herpesviruses. A series of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines were synthesized, with several compounds demonstrating in vitro antiviral activity comparable or superior to the standard drug acyclovir (B1169) against herpes simplex viruses. nih.gov
Further research into original imidazo[1,2-a]pyridines featuring a thioether side chain at the 3-position reported high activity against human cytomegalovirus (HCMV), with some compounds achieving a therapeutic index greater than 150. nih.gov These same compounds also displayed pronounced activity against the varicella-zoster virus (VZV), which causes chickenpox and shingles. nih.gov
Antituberculosis/Antimycobacterial Agents against Multidrug-Resistant (MDR-TB) and Extensively Drug-Resistant (XDR-TB) Strains
Imidazo[1,2-a]pyridines are recognized as a crucial scaffold in the fight against tuberculosis, showing significant activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.govrsc.org These compounds have been identified as potent inhibitors of Mtb growth, often with very low minimum inhibitory concentration (MIC) values. nih.govplos.org
A notable example is the compound class of imidazo[1,2-a]pyridine amides (IPAs), which target QcrB, a subunit of the cytochrome bcc complex essential for cellular respiration in Mtb. nih.gov One such compound, telacebec (B1166443) (Q203), is currently in clinical trials. nih.gov Structure-activity relationship (SAR) studies have led to the development of derivatives with impressive potency. For example, one front-runner compound demonstrated excellent activity against MDR and extensively drug-resistant (XDR) Mtb strains, with MIC values ranging from ≤0.03 to 0.8 μM. nih.gov
Another derivative, ND-09759, showed potent activity against various Mtb strains, including MDR strains. nih.gov In a mouse infection model, ND-09759 significantly decreased the bacterial load in the lungs and spleens, with an efficacy comparable to the first-line anti-TB drugs isoniazid (B1672263) and rifampicin. nih.govplos.org
Antiprotozoal Activity
The anti-infective spectrum of imidazo[1,2-a]pyridines also extends to protozoan parasites. Research into the anti-leishmanial activity of novel imidazo[1,2-a]pyridine derivatives identified two compounds, IMPA-2 and IMPA-12, as having potent effects against Leishmania donovani promastigotes, the causative agent of visceral leishmaniasis. tezu.ernet.in
The study found that both IMPA-2 and IMPA-12 induce an apoptosis-like cell death in the parasites. tezu.ernet.in The mechanism involves the induction of oxidative stress through the production of reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential and subsequent cell death. tezu.ernet.in Furthermore, these compounds were found to arrest the cell cycle of the promastigotes, primarily in the G0/G1 phase. tezu.ernet.in
Table 2: Anti-infective Spectrum of Imidazo[1,2-a]Pyridine Derivatives
| Activity Type | Pathogen(s) | Example Compound(s)/Class | Key Findings | Reference(s) |
|---|---|---|---|---|
| Antibacterial | S. aureus, E. coli, K. pneumoniae | Nicotinonitrile derivatives | Moderate to good activity compared to standard antibiotics. | researchgate.net |
| Antiviral | Herpes simplex, HCMV, VZV | 2-aryl-3-pyrimidyl derivatives | Activity similar or superior to acyclovir; high therapeutic index against HCMV. | nih.govnih.gov |
| Antituberculosis | M. tuberculosis (DS, MDR, XDR) | ND-09759, Q203 (Telacebec) | Potent inhibition of Mtb by targeting QcrB; efficacy comparable to first-line drugs in vivo. | nih.govnih.govplos.org |
| Antiprotozoal | Leishmania donovani | IMPA-2, IMPA-12 | Induces apoptosis-like cell death via oxidative stress and cell cycle arrest. | tezu.ernet.in |
Neurological and Central Nervous System Applications
Imidazopyridine-based compounds are potent modulators of various molecular targets within the central nervous system (CNS), making them relevant for a range of neurological and psychiatric conditions. nih.gov The imidazo[1,2-a]pyridine scaffold, in particular, is found in several compounds investigated for CNS activity. nih.govchemrxiv.org
These derivatives have been identified as powerful ligands for enzymes and receptors associated with CNS dysfunctions, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and sleep disorders. nih.gov The molecular targets include enzymes like β-secretase and fatty acid amide hydrolase (FAAH), and receptors such as GABA-A, histamine (B1213489) H3, and various serotonin (B10506) (5-HT) receptors. nih.gov
A direct link between the specific compound 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine and CNS applications is its identification as an impurity of Zolpidem. chemicalbook.com Zolpidem is a widely prescribed non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia, acting as a selective agonist at the GABA-A receptor. nih.govchemrxiv.org This association underscores the inherent capacity of the 2-phenyl-imidazo[1,2-a]pyridine core structure to interact with key neurological targets.
Modulation of GABAergic Receptors and Sedative/Anxiolytic Effects
The imidazo[1,2-a]pyridine nucleus is a key component of drugs that modulate the central nervous system, particularly those targeting the γ-aminobutyric acid type A (GABA-A) receptor complex, the primary inhibitory neurotransmitter system in the brain. nih.govresearchgate.net Compounds in this class are known for their sedative and anxiolytic properties. dntb.gov.ua
Research into a series of 2-aryl-3-nitrosoimidazo[1,2-a]pyridines demonstrated clear sedative and anxiolytic-like activity in animal models. researchgate.netdntb.gov.ua Specifically, compounds designated L-2 and L-3 increased the time spent in the open arms of the elevated plus maze, a key indicator of anxiolytic effects, at doses of 1 and 2 mg/kg. dntb.gov.ua These compounds also induced a significant reduction in cumulative burying behavior, further supporting an anxiolytic profile. dntb.gov.ua All tested compounds in this series showed a clear sedative effect. dntb.gov.ua
Further illustrating the direct interaction with GABAergic systems, a study focused on creating hybrid molecules combining avermectin (B7782182) and imidazo[1,2-a]pyridine structures. nih.gov An efficient protocol was developed for attaching a 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine moiety to the avermectin skeleton. nih.gov The resulting hybrids were identified as promising positive allosteric modulators (PAMs) of the GABA-A receptor. nih.gov In vitro experiments revealed that the lead hybrid compounds exhibited high-potency binding (IC₅₀ = 207 and 359 nM) at the benzodiazepine (B76468) site of GABA-A receptors. nih.gov Electrophysiological recordings confirmed that the potentiating effect of the hybrid is due to its interaction with both benzodiazepine- and ivermectin-binding sites on the GABA-A receptor. nih.gov
Additionally, studies on other 2-phenyl-imidazo[1,2-a]pyridine derivatives found they are potent and selective ligands for peripheral benzodiazepine receptors (PBRs). nih.gov These ligands were shown to stimulate neurosteroid synthesis, which is linked to the anxiolytic, anticonvulsant, and sedative effects observed with neuroactive steroids that interact with GABA-A receptors. nih.gov
Anxiolytic-like Activity of Imidazo[1,2-a]pyridine Derivatives in the Elevated Plus Maze
| Compound | Dose (mg/kg) | Effect on Time in Open Arms | Effect on Open Arm Entries | Observed Activity |
|---|---|---|---|---|
| L-2 | 1 and 2 | Increased | Increased (at 1 mg/kg) | Anxiolytic-like dntb.gov.ua |
| L-3 | 1 and 2 | Increased | Not specified | Anxiolytic-like dntb.gov.ua |
Research on Alzheimer's Disease: Amyloid Beta Plaque Inhibition and Neuroinflammation Reduction
The imidazo[1,2-a]pyridine scaffold has emerged as a promising platform for developing agents to diagnose and potentially treat Alzheimer's disease (AD). bio-conferences.org A key pathological hallmark of AD is the aggregation of amyloid-beta (Aβ) peptides into plaques in the brain.
Derivatives of imidazo[1,2-a]pyridine have been designed as specific ligands for imaging these Aβ plaques. nih.gov One notable example is 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY), which demonstrated high binding affinity (Kᵢ = 15 nM) to Aβ aggregates in vitro. nih.gov Autoradiography of brain sections from a transgenic mouse model of AD using radioiodinated IMPY ([¹²⁵I]16) showed highly selective binding to amyloid structures. nih.gov Subsequent research led to the development of other imaging agents, such as the radioiodinated derivative DRK092 and the ¹⁸F-labeled analogue FPPIP, which also showed high affinity for Aβ plaques and excellent brain permeability, making them suitable candidates for PET and SPECT imaging in AD patients. nih.govnih.gov
Beyond diagnostics, the anti-inflammatory properties of this chemical class are relevant to neuroinflammation, another critical component of AD pathology. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade and is associated with various pathophysiological conditions, including Alzheimer's disease. benthamdirect.comresearchgate.net The development of selective COX-2 inhibitors based on the imidazo[1,2-a]pyridine scaffold, as detailed in section 3.4.1, represents a therapeutic strategy aimed at reducing the neuroinflammation that contributes to neuronal damage in AD. benthamdirect.com
Potential Interactions with Orexin (B13118510) Receptors
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, is a central regulator of sleep, wakefulness, and arousal. researchgate.net The loss of orexin-producing neurons is the cause of narcolepsy type 1, a disorder characterized by excessive daytime sleepiness. researchgate.net This has spurred significant interest in developing small-molecule orexin receptor agonists as a potential therapy. researchgate.net
While research has explored various heterocyclic structures as orexin receptor modulators, including agonists based on pyridine-fused 1,3-dihydro-2H-imidazole-2-imines, specific and detailed studies on the direct interaction of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine with orexin receptors are not extensively documented in the current literature. nih.gov The development of orexin modulators is an active area of pharmaceutical research, but the focus has largely been on other chemical scaffolds to date.
Anti-inflammatory and Immunomodulatory Effects
Compounds featuring the imidazo[1,2-a]pyridine core have demonstrated significant anti-inflammatory and immunomodulatory activities. nih.govnih.gov The mechanism of these effects often involves the modulation of key signaling pathways that regulate the inflammatory response.
A notable study synthesized a novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), and evaluated its anti-inflammatory activity in cancer cell lines. nih.govnih.gov The research found that MIA exerts its anti-inflammatory effects by suppressing the NF-κB (nuclear factor-κB) and STAT3 (signal transducer and activator of transcription 3) signaling pathways. nih.govnih.govtbzmed.ac.ir Specifically, MIA was shown to increase the expression of IκBα, an inhibitor of NF-κB, and suppress the phosphorylation of STAT3. nih.govnih.gov This modulation led to a downstream reduction in the expression of inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov
Cyclooxygenase (COX) Inhibition, particularly COX-2 Selectivity
A primary mechanism for the anti-inflammatory action of many imidazo[1,2-a]pyridine derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. benthamdirect.com A significant focus of research has been the development of derivatives that selectively inhibit the COX-2 isoform, which is typically upregulated during inflammation, over the COX-1 isoform, which is involved in homeostatic functions like protecting the gastric mucosa. benthamdirect.comresearchgate.net
Numerous studies have successfully designed and synthesized novel imidazo[1,2-a]pyridine derivatives as potent and selective COX-2 inhibitors. benthamdirect.combenthamdirect.comnih.gov In one such study, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were evaluated. nih.gov Among these, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (compound 5n) exhibited the highest potency against COX-2 (IC₅₀ = 0.07 µM) and a remarkable selectivity index of 508.6. nih.gov The presence of a methylsulfonylphenyl group at the C-2 position of the imidazo[1,2-a]pyridine ring is a common feature in these potent inhibitors. benthamdirect.comnih.gov
Molecular modeling studies indicate that these compounds bind effectively within the active site of the COX-2 enzyme. benthamdirect.comresearchgate.net The methylsulfonyl group, in particular, is able to insert into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues like Arg-513 and His-90, which contributes to their high potency and selectivity. benthamdirect.com
In Vitro COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) | Reference |
|---|---|---|---|---|
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | 0.07 | 35.6 | 508.6 | nih.gov |
| 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f) | 0.07 - 0.18 (range) | >15 (range) | 57 - 217 (range) | researchgate.netbenthamdirect.comresearchgate.net |
| 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine (5j) | 0.05 | Not specified | Not specified | benthamdirect.comresearchgate.net |
| Celecoxib (Reference Drug) | 0.06 | Not specified | 13.76 | researchgate.netresearchgate.net |
Other Therapeutic Potentials
Antiulcer Activity
The imidazo[1,2-a]pyridine scaffold is the foundation for compounds with established antiulcer properties, most notably Zolimidine. nih.govbenthamscience.comtandfonline.com The therapeutic potential of this class of compounds for treating gastrointestinal disorders has been an area of continued investigation.
Research into the antiulcer mechanisms has explored derivatives with various substitutions on the imidazo[1,2-a]pyridine ring. One study, drawing on the known metabolism of zolimidine, investigated 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine for its potential anti-ulcer activity. bio-conferences.org
Another line of research focused on synthesizing new 3-substituted imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective antiulcer agents. nih.gov While the synthesized compounds did not exhibit significant antisecretory activity in a gastric fistula rat model, several demonstrated good cytoprotective properties in both ethanol- and HCl-induced ulcer models. nih.gov In particular, 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3- yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine (19c) showed cytoprotective activity comparable to the reference compound SCH-28080. nih.gov This highlights that the antiulcer effects of these compounds may stem from protecting the gastric lining rather than solely inhibiting acid secretion.
Anticonvulsant Properties
Derivatives of the imidazo[1,2-a]pyridine class have been identified as potential anticonvulsant agents. researchgate.net Research has focused on synthesizing novel compounds and screening them for efficacy in established preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.netnih.gov These models help determine a compound's ability to prevent seizure spread and elevate the seizure threshold, respectively. researchgate.net
Several studies have demonstrated that modifications at various positions of the imidazo[1,2-a]pyridine ring system significantly influence anticonvulsant activity. For instance, the introduction of an electron-rich aryl substituent at position-2, a key feature of this compound, has been a strategy in the design of new anticonvulsant candidates. researchgate.net
One study reported the synthesis of new 2-arylimidazo[1,2-a]pyridines carrying 1,2,3-triazole moieties. nih.gov The investigation found that several of these compounds exhibited complete protection against seizures in the scPTZ screen, with activity comparable to the standard drug diazepam. nih.gov Another study focused on imidazo[1,2-a]pyridines with different pharmacophores, such as pyrazoline and cyanopyridine. It was noted that derivatives with a 4-fluorophenyl group at the 2nd position of the imidazo[1,2-a]pyridine ring showed potent anticonvulsant effects, particularly in the scPTZ model, without inducing neurotoxicity in the rotarod test. researchgate.net This suggests that the nature of the substituent on the phenyl ring at position 2 is a critical determinant of activity.
The enhanced activity generally observed in the scPTZ model for these derivatives indicates a potential mechanism of action involving an increase in the seizure threshold. researchgate.net
Table 1: Anticonvulsant Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Key Structural Features | Anticonvulsant Screening Model | Observed Activity | Reference |
|---|---|---|---|---|
| 2-Aryl-3-(oxazolone)-imidazo[1,2-a]pyridines | Electron-rich aryl group at position-2; tolyl-substituted oxazolone (B7731731) at position-3 | scPTZ | Activity comparable to diazepam | researchgate.net |
| 2-(4-Fluorophenyl)-imidazo[1,2-a]pyridine Derivatives | 4-Fluorophenyl group at position-2; various heterocyclic systems (pyrazoline, cyanopyridone, etc.) | scPTZ & MES | Potent activity, especially in scPTZ model; non-toxic | researchgate.net |
This table is for illustrative purposes and summarizes findings from different series of derivatives.
Antidiabetic Effects
The imidazo[1,2-a]pyridine scaffold has also been investigated for its potential in the management of type 2 diabetes mellitus. researchgate.netresearchgate.net A primary target for these derivatives has been the enzyme dipeptidyl peptidase-4 (DPP-4). researchgate.netnih.gov Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones like GLP-1, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. pensoft.net
Researchers have designed and synthesized novel series of imidazo[1,2-a]pyridine derivatives as DPP-4 inhibitors. nih.gov Through strategies like scaffold hopping and molecular docking studies, compounds with potent inhibitory activity have been identified. In one such study, structural modifications of the 2-benzene ring of the imidazo[1,2-a]pyridine core led to the discovery of a compound with a 2,4-dichlorophenyl group at the 2-position that demonstrated potent and selective DPP-4 inhibition. nih.gov This compound also showed efficacy in an in vivo glucose tolerance test. nih.gov Molecular docking revealed that the pyridine part of the imidazo[1,2-a]pyridine ring could form an additional π-π interaction with the enzyme, contributing to its binding affinity. nih.gov
Another area of investigation for antidiabetic effects is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. researchgate.net A series of 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine derivatives were synthesized and tested for their α-glucosidase inhibitory activity. One derivative emerged as a highly potent inhibitor, being significantly more active than the standard drug, acarbose. researchgate.net Structure-activity relationship studies in this series suggested that the presence and position of hydroxyl groups on the aromatic side chain were crucial for the inhibitory potential. researchgate.net
Table 2: Antidiabetic Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound Series | Target | Key Structural Feature for Activity | Potency | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine Derivatives | DPP-4 | 2,4-Dichlorophenyl group at position-2 | IC50 = 0.13 μM | nih.gov |
| 2-Methyl-imidazo[1,2-a]pyridine-3-carbohydrazide Derivatives | DPP-4 | Specific substituted-phenyl ethylidene moieties | One compound showed 72.02% inhibition at 50 µM | researchgate.net |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Platelet Aggregation Inhibition
Certain derivatives of imidazo[1,2-a]pyridine have been shown to possess antiplatelet activity. Platelet aggregation is a critical process in hemostasis and thrombosis. mdpi.com Nonsteroidal anti-inflammatory drugs (NSAIDs) are a well-known class of agents that can inhibit platelet aggregation, primarily by inhibiting the cyclo-oxygenase (COX) enzyme and thus the production of thromboxane (B8750289) A2. nih.gov
A relevant example from the imidazo[1,2-a]pyridine family is miroprofen (B1677162), which is chemically known as 2-(4-(2-imidazo(1,2-a)pyridyl)phenyl)propionic acid. nih.gov A study published in 1982 investigated the inhibitory effect of miroprofen on platelet aggregation. nih.gov The research, conducted on platelets from rabbits and humans, demonstrated that miroprofen has an inhibitory effect on platelet aggregation. nih.gov The study also noted its effect on prostaglandin (B15479496) biosynthesis. nih.gov
The mechanism by which many anti-inflammatory agents inhibit platelet aggregation involves interfering with the arachidonic acid cascade. nih.gov For instance, ibuprofen, another propionic acid derivative, has been shown to inhibit platelet aggregation induced by various agonists like ADP, collagen, and epinephrine. researchgate.netnih.gov While the specific mechanism for miroprofen was linked to prostaglandin biosynthesis, the broader class of related compounds often acts through COX inhibition. nih.govnih.gov
Table 3: Effect of Miroprofen on Platelet Aggregation
| Compound | Chemical Name | Investigated Effect | Organism/System | Reference |
|---|---|---|---|---|
| Miroprofen | 2-(4-(2-Imidazo(1,2-a)pyridyl)phenyl)propionic acid | Inhibition of platelet aggregation | Rabbits, Humans | nih.gov |
{"answer":"### 4. Molecular Mechanisms of Action and Target Engagement of this compound \n\nThe chemical compound this compound and its derivatives have garnered significant interest in scientific research due to their diverse biological activities. nanobioletters.com This article delves into the molecular mechanisms of action and target engagement of this specific imidazo[1,2-a]pyridine core structure, focusing on its interactions with various cellular components and signaling pathways.\n\n#### 4.1. Receptor and Enzyme Binding Affinity and Specificity \n\nDerivatives of the 2-phenylimidazo[1,2-a]pyridine (B181562) scaffold have been shown to exhibit notable binding affinity for both central (CBR) and peripheral (PBR) benzodiazepine receptors. nih.gov Specifically, N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides have demonstrated high affinity and selectivity for either CBR or PBR, influenced by the substituents at the C(6) and/or C(8) positions of the imidazo[1,2-a]pyridine ring. nih.gov For instance, certain 6-substituted derivatives show a wide range of selectivity ratios (IC50(CBR)/IC50(PBR)), while 6,8-disubstituted compounds can be over 1000-fold more selective for PBR. nih.gov\n\nFurthermore, specific compounds from this class have been evaluated for their functional efficacy at different GABA-A receptor subtypes. nih.gov For example, compound 7f (EC50 = 3.2 x 10(-8) M) and zolpidem (EC50 = 3.6 x 10(-8) M) displayed potent positive modulation of GABA-evoked chloride currents at α1β2γ2s receptors. nih.gov The affinity and efficacy of these compounds were observed to decrease at receptors containing α2 or α5 subunits. nih.gov\n\nIn the realm of enzyme inhibition, imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various kinases. For instance, a derivative, 15a, was found to be a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity. sci-hub.cat A screen against 97 kinases revealed that 15a primarily targeted PIK3CA, PIK3CG, and PIK3C2B. sci-hub.cat\n\n#### 4.2. Modulation of Signal Transduction Pathways \n\n##### 4.2.1. PI3K-Akt-mTOR Signaling Pathway Inhibition \n\nThe Phosphoinositide 3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. sci-hub.catnih.gov Several studies have highlighted the ability of this compound derivatives to inhibit this pathway. sci-hub.catnih.gov\n\nThese compounds often act as dual inhibitors of PI3K and mTOR. sci-hub.cat The mechanism of inhibition typically involves the binding of the imidazo[1,2-a]pyridine scaffold to the ATP-binding site of PI3K, leading to the suppression of the downstream signaling cascade. nih.gov This inhibition is evidenced by a dose-dependent decrease in the phosphorylation of key proteins in the pathway, such as Akt and the mTOR downstream target p70S6K. sci-hub.catnih.gov For example, one study demonstrated that treatment with a novel imidazo[1,2-a]pyridine derivative led to a reduction in the levels of phosphorylated Akt (p-AKT) and phosphorylated mTOR (p-mTOR) in cancer cells. nih.gov\n\n\n\n##### 4.2.2. c-Met Phosphorylation and Downstream Signaling Inhibition \n\nWhile direct evidence for the inhibition of c-Met phosphorylation by this compound is not explicitly detailed in the provided context, the broader class of imidazo[1,2-a]pyridines has been investigated for its anti-cancer properties, which often involve the inhibition of survival kinases. nih.gov The c-Met receptor tyrosine kinase is a known driver of oncogenesis, and its signaling pathway is a target for cancer therapy. Given that imidazo[1,2-a]pyridine derivatives are known to inhibit various kinases, it is plausible that certain derivatives could also impact c-Met signaling. Further research is needed to specifically elucidate the interaction of this compound with the c-Met pathway.\n\n#### 4.3. Interaction with DNA and Microtubules \n\nThe interaction of imidazo[1,2-a]pyridine derivatives with DNA has been explored, revealing different modes of binding. Some metal complexes derived from imidazole (B134444) terpyridine have been shown to interact with calf thymus DNA (ctDNA). rsc.org For example, a copper(II) complex was found to bind coordinately to DNA bases, while a zinc(II) complex exhibited an intercalative mode of binding. rsc.org Additionally, some selenylated imidazo[1,2-a]pyridines have been reported to induce DNA damage in breast cancer cells. nih.gov\n\nFurthermore, imidazo[4,5-c]pyridine-2-one derivatives have been identified as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end-joining (NHEJ) pathway for repairing DNA double-strand breaks. nih.gov This inhibition sensitizes cancer cells to radiation therapy. nih.gov\n\nInformation regarding the direct interaction of this compound with microtubules is not explicitly available in the provided search results. However, the induction of G2/M cell cycle arrest by some imidazo[1,2-a]pyridine compounds suggests a potential indirect effect on microtubule dynamics. nih.gov\n\n#### 4.4. Inhibition of ATP Synthase in Pathogens \n\nImidazo[1,2-a]pyridine derivatives have been identified as potential antibacterial agents that target essential bacterial enzymes. ebi.ac.ukcapes.gov.br Specifically, 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines have been shown to be dual inhibitors of the ATPase domains of bacterial DNA gyrase and topoisomerase IV. ebi.ac.ukcapes.gov.br These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.\n\nWhile the provided information focuses on DNA gyrase and topoisomerase IV, the broader class of ATP synthase inhibitors is a recognized area for antibacterial drug development. nih.gov However, there is no direct evidence in the provided results to suggest that this compound specifically inhibits ATP synthase in pathogens.\n\n#### 4.5. Epigenetic Modulation: KDM5A (JARID1A) H3K4 Demethylase Inhibition \n\n2-Aryl-imidazo[1,2-a]pyridines, including 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine, have been identified as inhibitors of the histone H3K4-specific demethylase KDM5A (also known as JARID1A or RBP2). nih.govnih.gov KDM5A is a transcriptional repressor that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. nih.gov\n\nInhibition of KDM5A by these imidazopyridine compounds leads to an increase in the global levels of H3K4 trimethylation (H3K4me3). nih.gov This has been shown to be particularly effective in promoting the reprogramming of human induced pluripotent stem cells (iPSCs). nih.gov The inhibitory effect of these compounds on KDM5 demethylases is quite potent, with some derivatives exhibiting IC50 values in the nanomolar range. nih.govnih.gov\n\n\n\n### Table of Compounds \n\n| Compound Name |\n| :--- |\n| this compound |\n| 2-phenylimidazo[1,2-a]pyridine |\n| N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides |\n| Zolpidem |\n| 15a (imidazo[1,2-a]pyridine derivative) |\n| Imidazole terpyridine |\n| Selenylated imidazo[1,2-a]pyridines |\n| 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines |\n| 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine |\n| 2-Aryl-imidazo[1,2-a]pyridines |\n| Imidazo[4,5-c]pyridine-2-one |\n\n"}
Molecular Mechanisms of Action and Target Engagement
Other Specific Ligand-Target Interactions
The specific ligand-target interactions of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine are not extensively detailed in publicly available research. However, significant insights can be drawn from the well-characterized interactions of its structurally related derivative, Zolpidem. Zolpidem, chemically known as N,N,6-trimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide, shares the same core 2-(p-tolyl)imidazo[1,2-a]pyridine scaffold. The primary molecular target of Zolpidem is the Gamma-aminobutyric acid (GABA) type A receptor, the major inhibitory neurotransmitter receptor in the central nervous system. google.comfda.gov
Zolpidem acts as a positive allosteric modulator of the GABA-A receptor. fda.gov This means it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA when it binds to the receptor. This enhanced GABAergic neurotransmission leads to the sedative and hypnotic effects of the drug. google.com
A key feature of Zolpidem's interaction with the GABA-A receptor is its selectivity for receptor subtypes containing the α1 subunit. fda.gov The GABA-A receptors are pentameric protein complexes assembled from a variety of subunits (α, β, γ). While classical benzodiazepines bind non-selectively to α1, α2, α3, and α5 subunit-containing receptors, Zolpidem exhibits a high affinity for receptors that include the α1 subunit. google.comfda.gov This selective binding is thought to be responsible for its potent hypnotic properties with reduced muscle relaxant and anticonvulsant effects compared to non-selective benzodiazepines. fda.gov The binding site for Zolpidem and other benzodiazepine-like drugs is located at the interface of the α and γ subunits.
While direct experimental data for this compound is limited, the established pharmacology of Zolpidem strongly suggests that the 2-(p-tolyl)imidazo[1,2-a]pyridine moiety is a critical pharmacophore for interaction with the α1 subunit of the GABA-A receptor.
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridine Scaffolds
Influence of Substituents at Imidazo[1,2-a]pyridine (B132010) Ring Positions (e.g., C-2, C-3, C-6, C-8) on Biological Activity
The biological activity of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the fused ring system.
C-2 Position: The substituent at the C-2 position plays a significant role in modulating biological activity. In studies of antiviral agents against human cytomegalovirus (HCMV), the nature of the C-2 substituent strongly influenced the compound's efficacy. nih.gov For anti-tubercular agents, smaller groups at the C-2 position were found to enhance activity. researchgate.net For instance, in a series of compounds targeting Mycobacterium tuberculosis, a 2-ethyl group combined with a 6-chloro substituent resulted in significantly improved potency against both extracellular and intracellular bacteria. rsc.org
C-3 Position: Functionalization at the C-3 position is a key synthetic transformation leading to compounds with diverse biological properties, including antiviral and anticancer activities. researchgate.net In a series of antitubercular imidazo[1,2-a]pyridine-3-carboxamides, it was found that the carboxamide linker attached to this position was critical for activity. researchgate.net The introduction of large, lipophilic biaryl ethers at this position resulted in compounds with outstanding nanomolar potency against M. tuberculosis. nih.gov
C-6 Position: The C-6 position is a common site for modification to improve biological activity. In the development of inhibitors for the c-Met receptor tyrosine kinase, the introduction of heteroaryl and phenyl groups at the C-6 position led to good c-Met inhibition. nih.gov Specifically, benzonitrile (B105546) analogues at this position demonstrated improved inhibitory effects. nih.gov For antitubercular compounds, a chloro substituent at C-6 was shown to improve activity. researchgate.net
C-8 Position: Substituents at the C-8 position can have a dramatic effect on activity, sometimes due to steric hindrance. In the development of c-Met inhibitors, a bulky trifluoromethyl (CF₃) group at the C-8 position could not enter the target's binding pocket, leading to a loss of inhibitory activity. nih.gov In contrast, an 8-fluoro group was tolerated. nih.gov In another study on antitubercular agents, an 8-methyl analogue was found to be significantly less potent than its isomeric 6-methyl and 7-methyl counterparts, highlighting the sensitivity of this position to substitution. nih.gov
| Position | Substituent Type | Observed Effect on Activity | Target/Disease | Citation |
|---|---|---|---|---|
| C-2 | Smaller alkyl groups (e.g., Ethyl) | Enhanced activity | Antitubercular | researchgate.netrsc.org |
| C-3 | Large, lipophilic biaryl ethers | Outstanding nanomolar potency | Antitubercular | nih.gov |
| C-6 | Chloro (Cl) | Improved activity | Antitubercular | researchgate.net |
| C-6 | Benzonitrile analogues | Improved inhibition | c-Met (Anticancer) | nih.gov |
| C-8 | Bulky groups (e.g., CF₃) | Loss of activity due to steric hindrance | c-Met (Anticancer) | nih.gov |
| C-8 | Methyl (CH₃) | Much less potent than 6- or 7-methyl isomers | Antitubercular | nih.gov |
Correlation Between Structural Modifications and Biological Potency/Selectivity
Specific structural modifications are directly correlated with the biological potency and selectivity of imidazo[1,2-a]pyridine derivatives.
In the pursuit of antitubercular agents, SAR investigations revealed that bulky and more lipophilic biaryl ethers attached to the C-3 carboxamide linker resulted in nanomolar potency. rsc.org For example, independent of whether the substitution on the biaryl ether was a chlorine or a fluorine, the potency was outstanding, with Minimum Inhibitory Concentration (MIC) values as low as 0.004 to 0.006 μM. nih.gov This demonstrates a clear correlation where increased lipophilicity in this specific region of the molecule dramatically increases potency.
Similarly, in the development of c-Met inhibitors, SAR exploration at the C-6 position showed that while various heteroaryl substituents conferred good inhibition, a pyridinyl analogue incorporating a cyano group was particularly effective. nih.gov Phenyl derivatives at the same position, such as benzonitrile analogues, also showed improved c-Met inhibition, with IC₅₀ values against the EBC-1 cell line reaching as low as 106.7 nM. nih.gov These findings indicate that incorporating polar groups on the 6-phenyl substituent has a significant and positive influence on cellular activity. nih.gov
Selectivity is also a key consideration. For instance, in the development of ligands for detecting β-amyloid plaques, derivatives such as 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) showed high binding affinity and selectivity for Aβ aggregates. nih.govresearchgate.net
Importance of Core Structural Elements (e.g., Bridgehead Nitrogen, Phenyl Ring Attachment)
The fundamental imidazo[1,2-a]pyridine core is integral to the biological activity observed across different therapeutic areas. This bicyclic system, which features a bridgehead nitrogen atom, provides a rigid and structurally favorable scaffold for orienting substituents to interact with biological targets. ed.govnih.gov The π-electron system of the scaffold is also crucial; for example, it can engage in π–π stacking interactions with amino acid residues like Tyr-1230 in the c-Met kinase active site, which is critical for inhibition. nih.gov
The attachment of a phenyl ring, particularly at the C-2 position, is a common feature in many active compounds, creating the 2-phenylimidazo[1,2-a]pyridine (B181562) core. ed.gov The orientation of this phenyl ring relative to the imidazo[1,2-a]pyridine plane can be important for activity. nih.gov Furthermore, substitutions on this phenyl ring are a key strategy for modulating activity. In antitubercular compounds, para-substituted phenyl rings were found to be more effective than ortho-substituted ones, regardless of whether the substituent was electron-donating or withdrawing. researchgate.net
Impact of Substituents on Pharmacokinetic and Pharmacodynamic Profiles
The pharmacokinetic profile of imidazo[1,2-a]pyridine derivatives, particularly their metabolic stability and oral bioavailability, is heavily influenced by their substitution patterns.
In the development of antitubercular agents, a compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed good microsomal stability but suffered from suboptimal plasma exposure due to its high lipophilicity, which led to precipitation and extended absorption in the gut. rsc.org Another analogue, compound 13 from a different study, was found to be completely stable in human liver microsomes (0% metabolized) and showed only moderate metabolism in rat microsomes (19.3% metabolized). nih.gov This stability contributed to its favorable pharmacokinetic profile in mice. nih.gov
Efforts to improve metabolic stability and oral bioavailability have led to specific chemical strategies. The introduction of fluorine is a well-established method to enhance metabolic stability by strengthening adjacent C-O and C-C bonds. nih.gov In one study, adding a fluorine atom to a piperidine (B6355638) ring on an imidazo[1,2-a]pyridine derivative attenuated the amine's basicity (pKa), which was hypothesized to reduce P-glycoprotein (Pgp) mediated efflux and thereby improve oral exposure. nih.gov For a specific c-Met inhibitor, 22e , good oral bioavailability (F = 29%) was achieved, which, combined with its potent activity, led to significant tumor growth inhibition. nih.gov
| Compound | Key Structural Features | Metabolic Stability (t₁/₂ or % metabolized) | Oral Bioavailability (F) | Key Finding | Citation |
|---|---|---|---|---|---|
| Compound with 2-ethyl-6-chloro ring | 2-ethyl, 6-chloro substituents | Good (Human t₁/₂ 83 min, Mouse 63 min) | Suboptimal plasma exposure | High lipophilicity led to poor absorption. | rsc.org |
| Compound 13 | 2-pyridyl group | 0% metabolized (human microsomes); 19.3% (rat) | 14% (Mouse) | Lack of human microsomal metabolism is a promising feature. | nih.gov |
| trans-27 | Fluorine on piperidine ring | Not specified | Not specified | Fluorine addition lowered pKa from 9.3 to 7.4 to potentially reduce Pgp efflux. | nih.gov |
| 22e | c-Met inhibitor | Not specified | 29% | Achieved good oral bioavailability, leading to in vivo efficacy. | nih.gov |
Advanced Computational and Spectroscopic Investigations
Molecular Docking and Dynamics Simulations
Molecular docking and simulation studies are powerful computational tools used to predict how a molecule, such as 2-(4-Methylphenyl)imidazo[1,2-a]pyridine, interacts with a specific protein target at the atomic level. These investigations are crucial for understanding its potential therapeutic mechanisms.
Prediction of Binding Modes and Interaction Strengths with Target Proteins
Molecular docking studies have predicted that the imidazo[1,2-a]pyridine (B132010) scaffold can effectively bind to a range of therapeutically relevant proteins. The binding affinity and mode of interaction are highly dependent on the specific substitutions on the core structure and the architecture of the target protein's active site.
Cyclooxygenase-2 (COX-2): Derivatives of 2-phenyl-imidazo[1,2-a]pyridine are recognized as a suitable scaffold for COX-1/2 inhibition. nih.gov Molecular modeling of derivatives where a methylsulfonyl group is present on the C-2 phenyl ring shows a binding pattern similar to known selective COX-2 inhibitors. researchgate.netresearchgate.net Docking studies demonstrate that these molecules position themselves within the COX-2 active site, with the substituted phenyl ring inserting into the secondary pocket, a key feature for COX-2 selectivity. nih.govresearchgate.net
Tuberculosis Targets: The imidazo[1,2-a]pyridine (IP) class of compounds has been identified as potent inhibitors of Mycobacterium tuberculosis. plos.orgnih.gov Whole-genome sequencing of resistant mutants identified the target as the b subunit of the cytochrome bc₁ complex (QcrB), a critical component of the bacterial respiratory system. plos.orgnih.gov This highlights the potential of this scaffold in developing new anti-tubercular agents. Other computational studies have explored imidazopyridine derivatives as potential inhibitors for different tuberculosis targets, such as DprE1. nih.gov
α/β-Tubulin: Certain diarylimidazo[1,2-a]pyridine derivatives have been designed as antitubulin agents. Molecular docking studies suggest these compounds bind at the colchicine-binding site of tubulin, disrupting microtubule dynamics, which is a key mechanism for anticancer activity. nih.gov
Orexin (B13118510) Receptors: The imidazo[1,2-a]pyridine framework is a core component of zolpidem, a compound that has been studied via molecular docking for its interaction with orexin receptors, which are linked to the sleep/wake cycle. researchgate.net These simulations aim to establish the binding pattern and confirm the biological effects of such compounds on these G protein-coupled receptors. researchgate.net
Cyclin-Dependent Kinase 2 (CDK2): The imidazo[1,2-a]pyridine core is a known inhibitor of enzymes like CDK2, a target expressed in various cancer cells. researchgate.net While direct docking studies on this compound are not extensively detailed, its structural similarity to known CDK inhibitors suggests it could act as an ATP competitive inhibitor, interfering with uncontrolled cellular proliferation. researchgate.netsemanticscholar.org
Table 1: Summary of Molecular Docking Targets for the Imidazo[1,2-a]pyridine Scaffold
| Target Protein | Derivative/Scaffold Studied | Key Finding | Reference |
|---|---|---|---|
| COX-2 | 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine | Binds to the active site similarly to known inhibitors, with the SO₂Me group in the secondary pocket. | nih.govresearchgate.net |
| M. tuberculosis QcrB | Imidazo[1,2-a]pyridine (IP) series | Identified as the specific target for the compound's potent anti-tubercular activity. | plos.orgnih.gov |
| α/β-Tubulin | 5,7-diarylimidazo[1,2-a]pyridine derivatives | Binds at the colchicine (B1669291) site, disrupting microtubule dynamics. | nih.gov |
| Orexin Receptors | Zolpidem (a derivative) | Docking simulations performed to establish the binding pattern with these sleep-regulating receptors. | researchgate.net |
| CDK2 | Imidazo[1,2-a]pyridine scaffold | Recognized as a potential ATP competitive inhibitor based on structural similarities to known ligands. | researchgate.net |
Ligand-Protein Interaction Analysis
The stability of the ligand-protein complex is governed by a network of interactions, including hydrogen bonds, hydrophobic contacts, and van der Waals forces.
Interactions with COX-2: For imidazo[1,2-a]pyridine derivatives targeting COX-2, a crucial interaction involves the formation of hydrogen bonds between the methylsulfonyl (SO₂Me) pharmacophore and amino acid residues within the secondary pocket of the enzyme. nih.gov This, combined with hydrophobic interactions from the core scaffold, anchors the molecule in the active site.
Interactions with α/β-Tubulin: Docking of imidazo[1,2-a]pyridine mimics into the colchicine-binding site of tubulin reveals specific hydrophobic and hydrogen bonding interactions that are consistent with the observed structure-activity relationships of these compounds as potent antiproliferative agents. nih.gov
General Interaction Patterns: Across various targets, the aromatic rings of the imidazo[1,2-a]pyridine scaffold and the 4-methylphenyl group typically engage in hydrophobic and π-stacking interactions with nonpolar residues in the binding pocket. The nitrogen atoms of the imidazo[1,2-a]pyridine core can act as hydrogen bond acceptors, further stabilizing the complex.
Table 2: Key Ligand-Protein Interactions for the Imidazo[1,2-a]pyridine Scaffold
| Target Protein | Interaction Type | Interacting Part of Ligand | Reference |
|---|---|---|---|
| COX-2 | Hydrogen Bonding | Substituent on C-2 phenyl ring (e.g., SO₂Me) | nih.gov |
| COX-2 | Hydrophobic Interactions | Imidazo[1,2-a]pyridine core and phenyl ring | nih.gov |
| α/β-Tubulin | Hydrophobic & Hydrogen Bonding | Core scaffold and substituted phenyl rings | nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental information about the electronic structure, stability, and reactivity of molecules. nih.govscirp.org These theoretical studies complement experimental findings and offer predictive insights. researchgate.net
Geometric and Spectroscopic Property Analysis
DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, are commonly used to calculate the optimized molecular geometry (bond lengths and angles) and vibrational frequencies of imidazo[1,2-a]pyridine derivatives. researchgate.netnih.govsemanticscholar.org
DFT Studies: Theoretical calculations on the related compound zolpidem show good agreement between the optimized structural parameters and experimental data from X-ray crystallography. researchgate.net The calculated bond lengths for C-C atoms typically range from approximately 1.37 Å to 1.55 Å. nih.gov
IR/Raman Spectra: Theoretical vibrational analysis helps in the assignment of experimental FT-IR and Raman spectral bands. researchgate.net For instance, in a related acetamide (B32628) derivative, the characteristic stretching vibration of the keto group was identified between 1637 cm⁻¹ and 1649 cm⁻¹. researchgate.net Such analysis confirms the presence of specific functional groups within the molecule.
Electronic Structure and Reactivity Descriptors
Analysis of the electronic structure provides deep insights into the molecule's charge distribution, stability, and potential sites for chemical reactions.
Molecular Electrostatic Potential (MESP): MESP maps are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. researchgate.net These maps are invaluable for identifying local reactive centers. researchgate.net Regions of negative potential (typically colored red or yellow) indicate nucleophilic sites prone to electrophilic attack, often found around nitrogen atoms. rsc.org Regions of positive potential (blue) denote electrophilic sites susceptible to nucleophilic attack. researchgate.netrsc.org
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The energy gap (ΔE) between HOMO and LUMO reflects the molecule's stability; a smaller gap suggests higher reactivity. niscpr.res.inscirp.org This energy gap confirms that charge transfer occurs within the molecule, which is fundamental to many of its properties. niscpr.res.in
Table 3: Electronic Structure and Reactivity Descriptors
| Descriptor | Purpose | Typical Finding for Imidazo[1,2-a]pyridine Scaffold | Reference |
|---|---|---|---|
| Mulliken/NBO Analysis | Determine atomic charge distribution and intramolecular interactions. | Negative charges are localized on heteroatoms (Nitrogen), indicating their role as donor atoms. | researchgate.netnih.govmalayajournal.org |
| MESP Map | Identify nucleophilic and electrophilic reactive sites. | Negative potential regions are found around the nitrogen atoms of the imidazo[1,2-a]pyridine ring system. | researchgate.netrsc.org |
| HOMO-LUMO Gap | Assess chemical reactivity and stability. | The energy gap indicates intramolecular charge transfer capabilities, essential for biological and optical properties. | niscpr.res.inscirp.org |
Non-Linear Optical (NLO) Property Characterization
Certain organic molecules with significant intramolecular charge transfer from an electron-donating group to an electron-accepting group can exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics. The NLO behavior of imidazo[1,2-a]pyridine derivatives has been investigated through quantum chemical calculations.
First-Order Hyperpolarizability: The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. Calculations for zolpidem and alpidem, which share the core imidazo[1,2-a]pyridine structure, have been performed to determine their NLO characteristics. researchgate.netnih.gov The results from these studies suggest that the imidazo[1,2-a]pyridine scaffold, due to its inherent electronic asymmetry and charge transfer capabilities, possesses notable NLO properties, making it a candidate for further investigation in materials science. researchgate.net
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Detailed intermolecular interaction analyses, such as Hirshfeld surface analysis, for the specific compound this compound are not extensively reported in the available scientific literature. While studies on related imidazo[1,2-a]pyridine derivatives and their complexes often employ this technique to understand crystal packing and non-covalent interactions, specific quantitative data and visualizations for the title compound are not publicly accessible.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the physicochemical properties of a compound, such as its melting point, solubility, and crystal morphology. For a molecule like this compound, with its aromatic rings and heteroatoms, π-π stacking and C-H···N or C-H···π interactions would be expected to play a significant role in its solid-state structure. However, without specific crystallographic data and subsequent Hirshfeld analysis, a detailed discussion of these interactions remains speculative.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Drug-Likeness Assessment
A comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile and a formal drug-likeness assessment for this compound are not specifically detailed in the reviewed scientific literature. Computational studies are frequently conducted on various derivatives of the imidazo[1,2-a]pyridine scaffold to evaluate their potential as drug candidates. nih.govnih.gov These analyses help in the early stages of drug discovery to predict the pharmacokinetic and pharmacodynamic properties of a compound.
In silico tools are used to predict a range of properties. Drug-likeness is often evaluated based on rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ADMET prediction models forecast how a compound is likely to be absorbed, distributed throughout the body, metabolized by enzymes, and subsequently excreted. nih.gov Toxicity predictions are also a critical component, flagging potential adverse effects. For instance, studies on related compounds like Alpidem have determined favorable pharmacological properties through such computational methods. nih.gov
Without specific computational studies on this compound, a quantitative assessment of its drug-like properties and ADMET profile cannot be provided. Such an analysis would require dedicated software and calculations based on the compound's specific molecular structure.
Applications and Future Directions in Drug Design and Development
Role as a Privileged Scaffold for Designing New Therapeutic Agents
The imidazo[1,2-a]pyridine (B132010) framework is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govnih.gov This designation is attributed to its unique three-dimensional structure that allows it to bind to a wide variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. mdpi.comnih.govdntb.gov.ua Its presence in several commercially successful drugs, such as Zolpidem, Alpidem, and Zolimidine, further cements its status as a valuable starting point for drug discovery. researchgate.netnih.govresearchgate.net
The therapeutic potential of this scaffold is extensive, with derivatives demonstrating a remarkable range of biological effects. researchgate.netmdpi.com The structural versatility of the imidazo[1,2-a]pyridine ring system allows for functionalization at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects and optimize pharmacokinetic profiles. nih.gov This adaptability makes it an ideal template for creating libraries of compounds for screening against new and existing biological targets. mdpi.com
Table 1: Reported Biological Activities of the Imidazo[1,2-a]pyridine Scaffold
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Anticancer | Oncology | researchgate.netnih.gov |
| Antimycobacterial | Infectious Disease | nih.govnih.govbio-conferences.org |
| Antiviral | Infectious Disease | researchgate.netmdpi.com |
| Antidiabetic | Metabolic Disease | researchgate.netnih.gov |
| Anti-inflammatory | Inflammation | researchgate.netmdpi.com |
| Antimalarial | Infectious Disease | nih.govresearchgate.net |
| Anticonvulsant | Neurology | researchgate.netnih.gov |
| Proton Pump Inhibitor | Gastroenterology | researchgate.netnih.gov |
| Kinase Inhibition | Oncology, Inflammation | nih.govnih.gov |
Development of Lead Compounds and Clinical Candidates
The privileged nature of the imidazo[1,2-a]pyridine scaffold has been successfully translated into the development of numerous lead compounds and clinical candidates for various diseases. A prominent area of research is in the field of infectious diseases, particularly tuberculosis.
Researchers have developed imidazo[1,2-a]pyridine-3-carboxamides as a potent new class of antitubercular agents. nih.govbio-conferences.org Several compounds in this series have shown exceptional activity against replicating Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) in the sub-micromolar range. nih.gov Notably, some of these derivatives demonstrated potency that surpassed the clinical candidate PA-824 against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis. nih.gov
One of the most significant clinical candidates to emerge from this class is Telacebec (B1166443) (Q203). nih.gov Telacebec is an imidazo[1,2-a]pyridine amide that targets QcrB, a subunit of the cytochrome bcc complex, which is crucial for cellular respiration in M. tuberculosis. nih.govnih.gov Its novel mechanism of action and efficacy against drug-resistant strains have positioned it as a promising candidate in the fight against tuberculosis. nih.gov
In oncology, derivatives of imidazo[1,2-a]pyridine are being investigated as inhibitors of various protein kinases that play a critical role in cancer progression. nih.gov Structure-activity relationship (SAR) studies have led to the identification of potent inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR), a key target in angiogenesis and tumor growth. nih.gov These efforts have produced lead compounds with good oral exposure and a demonstrable effect in pharmacokinetic-pharmacodynamic (PKPD) assays in animal models. nih.gov Other kinases targeted by imidazo[1,2-a]pyridine-based compounds in clinical or preclinical development include CDK, VEGFR, PI3K, and EGFR. nih.gov
Table 2: Examples of Imidazo[1,2-a]pyridine-Based Lead Compounds and Clinical Candidates
| Compound Class / Name | Therapeutic Target | Indication | Development Stage | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | QcrB (proposed) | Tuberculosis | Preclinical | nih.govbio-conferences.org |
| Telacebec (Q203) | QcrB | Tuberculosis (MDR/XDR) | Phase II Clinical Trials | nih.gov |
| Imidazopyridine derivatives | PDGFR | Cancer | Preclinical | nih.gov |
| Imidazo[1,2-a]pyridine derivatives | DPP-4 | Type 2 Diabetes | Preclinical | nih.gov |
| 2-arylideneimidazo[1,2-a]pyridinones | Topoisomerase IIα | Cancer | Preclinical | nih.gov |
Strategies for Scaffold Hopping and Library Design for Enhanced Diversity
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known parent molecule but possess improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.gov The imidazo[1,2-a]pyridine framework has been both a product and a starting point for scaffold hopping endeavors.
One successful example involved designing novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.gov By employing a scaffold hopping strategy combined with molecular docking studies, researchers designed a new series of inhibitors based on the imidazo[1,2-a]pyridine core. This work led to the identification of a potent and selective compound that demonstrated in vivo efficacy. nih.gov
In another innovative approach, the imidazo[1,2-a]pyridine scaffold was used to create analogues of bioactive natural products. nih.gov Researchers applied the concept of scaffold hopping to aurones, a class of natural products with anticancer properties, to design and synthesize 2-arylideneimidazo[1,2-a]pyridinones. The resulting compounds, which were structurally distinct from the parent aurones, exhibited significantly more potent antiproliferative activity and were identified as selective inhibitors of human topoisomerase IIα. nih.gov This successful application underscores the power of scaffold hopping to generate novel and more effective therapeutic agents. nih.gov
Complementing scaffold hopping, the systematic design of compound libraries based on the 2-(4-Methylphenyl)imidazo[1,2-a]pyridine core is crucial for exploring the chemical space around the scaffold. This involves the synthesis of a wide range of derivatives with modifications at various positions of the bicyclic ring and the phenyl substituent. nih.gov Such libraries are essential for conducting detailed structure-activity relationship (SAR) studies, which help in identifying the key structural features required for a specific biological activity and for optimizing lead compounds. nih.gov
Potential for Dual-Targeting and Multi-Targeting Agents
Designing single drug molecules that can modulate multiple biological targets represents an efficient and promising approach to treating complex diseases like cancer. nih.gov These dual-targeting or multi-targeting agents can offer advantages over combination therapies by potentially improving efficacy, reducing the likelihood of drug resistance, and simplifying treatment regimens. nih.gov
The imidazopyridine scaffold, due to its privileged nature and ability to interact with diverse targets, is an attractive framework for the development of such multi-targeted agents. An example of this potential is demonstrated by the discovery of a series of imidazo[4,5-b]pyridines (isomers of the imidazo[1,2-a]pyridine core) that exhibit dual activity. epa.gov These compounds were identified as potent antagonists of the angiotensin II type 1 receptor (for treating hypertension) and partial agonists of the peroxisome proliferator-activated receptor-γ (PPARγ) (for insulin (B600854) resistance). epa.gov A lead compound from this series demonstrated robust efficacy in animal models of both hypertension and insulin resistance, showcasing the viability of a dual-action therapeutic based on this scaffold. epa.gov
Given the wide range of activities already established for the 2-phenyl-imidazo[1,2-a]pyridine class—including inhibition of various kinases, microbial enzymes, and G-protein coupled receptors—there is significant potential to rationally design derivatives that can simultaneously engage multiple targets relevant to a specific disease pathology. For instance, a single compound could be engineered to inhibit both a key cancer-driving kinase and a protein involved in angiogenesis, offering a two-pronged attack on tumor growth.
Emerging Therapeutic Areas and Unexplored Biological Activities for Imidazo[1,2-a]pyridine Derivatives
While the imidazo[1,2-a]pyridine scaffold is well-established in areas like oncology and anti-infectives, ongoing research continues to uncover its potential in new therapeutic fields. One such emerging area is the treatment of metabolic diseases. As previously mentioned, derivatives have been developed as potent and selective inhibitors of DPP-4, a key target in the management of type 2 diabetes. nih.gov
The broad kinase inhibitory profile of this scaffold also suggests potential applications beyond cancer. For example, specific kinases are known to play roles in inflammatory and autoimmune diseases, as well as in neurodegenerative disorders. The systematic screening of imidazo[1,2-a]pyridine libraries against a wider panel of kinases could uncover novel leads for conditions like rheumatoid arthritis or Alzheimer's disease.
Furthermore, many biological activities remain relatively unexplored for this class of compounds. The antimalarial nih.govresearchgate.net and antiplasmodial mdpi.com properties reported for some derivatives suggest that a more focused effort could yield new treatments for parasitic diseases. The scaffold's structural similarity to endogenous purines also indicates a potential for interaction with a host of enzymes and receptors involved in nucleic acid metabolism and cell signaling that have yet to be systematically investigated. Future research efforts will likely focus on screening diverse imidazo[1,2-a]pyridine libraries against novel targets and in new disease models to continue unlocking the full therapeutic potential of this remarkable scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for introducing substituents at the C-3 position of 2-(4-Methylphenyl)imidazo[1,2-a]pyridine?
- Methodological Answer : The C-3 position can be functionalized via Friedel-Crafts acylation using catalytic AlCl₃ in a one-pot reaction, enabling acetylation with high regioselectivity . Alternatively, Mannich base reactions at C-3 with morpholine or phenylamino groups have been employed to optimize COX-2 inhibitory activity. Substitution with thioalkyl groups via nucleophilic substitution using isothiouronium salts is also viable, though yields depend on electronic effects of substituents .
Q. How does the substitution pattern at the C-3 position influence biological activity?
- Methodological Answer : Substituent size and electronic properties critically modulate activity. For example, a morpholine group at C-3 enhances COX-2 inhibition (IC₅₀ = 0.07 µM) due to improved hydrogen bonding and steric fit, while bulkier groups reduce selectivity . Electron-donating groups (e.g., 4-methylphenyl) improve reaction yields in sulfenylation reactions (up to 94%) by stabilizing intermediates . Computational models (e.g., GABA receptor docking) further predict ligand-receptor interactions for acetylated derivatives .
Q. What spectroscopic methods are most effective for characterizing novel derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming regioselectivity of substitutions (e.g., distinguishing C-3 vs. C-2 functionalization) .
- HRMS : Validates molecular weights of complex hybrids (e.g., imidazopyridine-oxadiazole conjugates) .
- FT-IR : Identifies key functional groups like carbonyls in acetylated derivatives .
Advanced Research Questions
Q. How can computational modeling predict binding affinity of this compound derivatives to target enzymes?
- Methodological Answer : Density Functional Theory (DFT) and molecular docking studies are used to map reaction coordinates (e.g., AlCl₃-catalyzed acylation) and binding interactions. For COX-2 inhibitors, docking simulations reveal that morpholine-substituted derivatives form hydrogen bonds with Tyr385 and Ser530 residues, explaining their high selectivity (SI = 217.1) . Similarly, GABA receptor models predict ligand orientation and binding energy for acetylated derivatives .
Q. What strategies resolve contradictions between in vitro inhibitory activity and in vivo efficacy?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or off-target effects. For example, imidazo[1,2-a]pyridines with anti-inflammatory activity in vitro may require structural optimization (e.g., fluorination) to enhance bioavailability in vivo. In vivo analgesic assays in murine models can validate COX-2 selectivity by measuring paw edema reduction versus gastrointestinal toxicity .
Q. What mechanistic insights explain regioselective functionalization under catalytic conditions?
- Methodological Answer : Copper-catalyzed selenylation proceeds via a radical pathway, where C(sp²)-Br bond cleavage and selenium insertion occur regioselectively at the C-2 position. Computational studies suggest that electron-deficient aryl groups stabilize radical intermediates, directing substitution . For Friedel-Crafts acylation, AlCl₃ activates acetylating agents, with the C-3 position favored due to electron-rich π-systems in the imidazo[1,2-a]pyridine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
